4-(2-Oxo-4-oxazolidinyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Oxo-4-oxazolidinyl)benzonitrile is an organic compound commonly used as a chemical reagent in research laboratories. It is known for its unique structure, which includes an oxazolidinone ring attached to a benzonitrile group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Oxo-4-oxazolidinyl)benzonitrile typically involves the reaction of benzonitrile derivatives with oxazolidinone precursors. One common method includes the reaction of 4-fluoro or 4-iodobenzonitrile with substituted phenol derivatives via nucleophilic aromatic substitution or Ullmann coupling, followed by cyclization with acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Oxo-4-oxazolidinyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions are common, especially involving the benzonitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride and various halides are employed.
Major Products: The major products formed from these reactions include various substituted oxazolidinones and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(2-Oxo-4-oxazolidinyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(2-Oxo-4-oxazolidinyl)benzonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or proteins, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Benzonitrile derivatives: Compounds like 4-fluorobenzonitrile and 4-iodobenzonitrile share structural similarities.
Oxazolidinone derivatives: Linezolid and other oxazolidinone-based antibiotics are structurally related.
Uniqueness: 4-(2-Oxo-4-oxazolidinyl)benzonitrile stands out due to its combined oxazolidinone and benzonitrile structure, which imparts unique chemical properties and reactivity. This dual functionality makes it a versatile reagent in various chemical and biological applications .
Eigenschaften
CAS-Nummer |
85288-38-6 |
---|---|
Molekularformel |
C10H8N2O2 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
4-(2-oxo-1,3-oxazolidin-4-yl)benzonitrile |
InChI |
InChI=1S/C10H8N2O2/c11-5-7-1-3-8(4-2-7)9-6-14-10(13)12-9/h1-4,9H,6H2,(H,12,13) |
InChI-Schlüssel |
NWWNLODATCJYJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC(=O)O1)C2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.